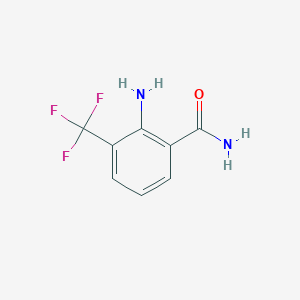
2-(2-Naphthalenylamino)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-萘胺基)-2-氧代乙酸是一种有机化合物,其特征在于萘环系统连接到一个氨基和一个氧代乙酸部分。
准备方法
合成路线和反应条件
2-(2-萘胺基)-2-氧代乙酸的合成通常涉及在受控条件下将2-萘胺与草酸或其衍生物反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并添加催化剂以促进反应。将混合物加热至回流,并通过结晶或其他纯化技术分离产物。
工业生产方法
在工业规模上,2-(2-萘胺基)-2-氧代乙酸的生产可能涉及连续流动反应器,以确保一致的质量和产量。用于监测和控制反应参数(例如温度、压力和反应物浓度)的自动化系统对于大规模合成至关重要。
化学反应分析
反应类型
2-(2-萘胺基)-2-氧代乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将氧代基转化为羟基,形成醇衍生物。
取代: 氨基可以参与取代反应,导致形成各种取代衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 取代反应通常涉及卤素(例如,氯、溴)或烷基化剂等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生萘醌,而还原可以产生萘醇。取代反应可以产生各种取代的萘衍生物。
科学研究应用
2-(2-萘胺基)-2-氧代乙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物由于其萘部分(具有荧光特性)可以用作荧光探针或标记。
医药: 正在进行研究以探索其作为治疗剂的潜力,特别是在开发针对特定生物途径的药物方面。
工业: 该化合物用于生产染料、颜料和其他工业化学品。
作用机制
2-(2-萘胺基)-2-氧代乙酸发挥作用的机制取决于其具体应用。在生物系统中,该化合物可能与各种分子靶标(如酶或受体)相互作用,以调节它们的活性。萘环系统可以促进与蛋白质中疏水口袋的相互作用,而氨基和氧代基可以与活性位点形成氢键或其他相互作用。
相似化合物的比较
类似化合物
2-(1-萘胺基)-2-氧代乙酸: 结构相似,但氨基连接在萘环上的不同位置。
2-(2-萘胺基)-2-羟基乙酸: 结构相似,但具有羟基而不是氧代基。
独特性
2-(2-萘胺基)-2-氧代乙酸由于其官能团的特定排列而独一无二,这赋予其独特的化学和物理性质。这种独特性使其在其他类似化合物可能不太有效的特定应用中变得有价值。
属性
分子式 |
C12H9NO3 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
2-(naphthalen-2-ylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14)(H,15,16) |
InChI 键 |
VRQWODRVKFYHPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


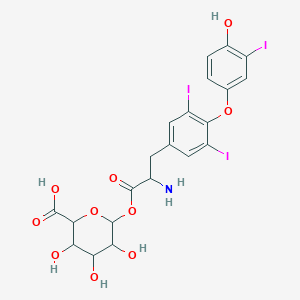
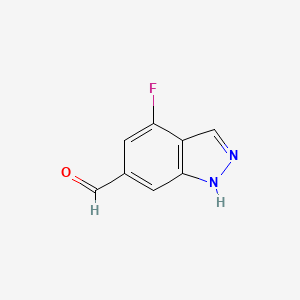

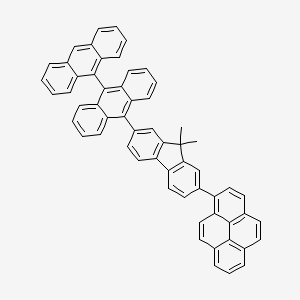
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
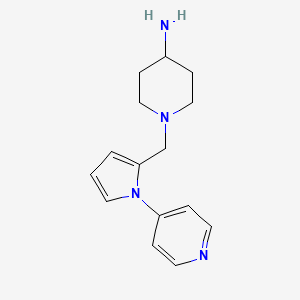
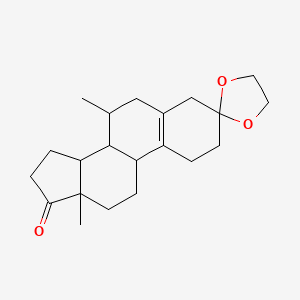
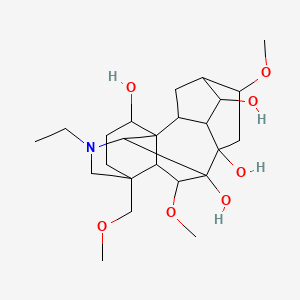
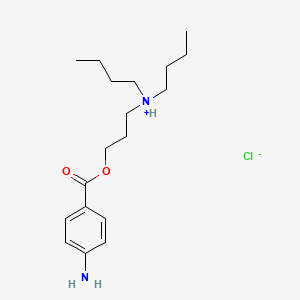
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)
